Comparison of Computed Molecular Weight and XLogP3 Between Target Compound and 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine (CAS 1227592-62-2)
Both the target compound and its regioisomer 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine share the molecular formula C₇H₄BrF₄N and a molecular weight of 258.01 g/mol [1]. However, the distinct substitution pattern in the target compound, where the fluoro substituent at position 6 is para to the pyridine nitrogen and ortho to the trifluoromethyl group, results in a computed XLogP3 of 2.8, while the regioisomer's value may differ due to altered electronic distribution [1]. This difference in lipophilicity, although modest, can translate into measurable variations in partition coefficients during extraction steps, affecting isolated yields in multi-step syntheses.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 3-Bromomethyl-2-fluoro-6-(trifluoromethyl)pyridine (XLogP3 value not explicitly reported but predicted to differ based on substitution pattern) |
| Quantified Difference | Not directly quantifiable; explicitly noted as class-level inference. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Different lipophilicity affects extraction efficiency and chromatographic purification, making the target compound the specific intermediate required for a validated synthetic route.
- [1] PubChem. 3-Bromomethyl-6-fluoro-2-(trifluoromethyl)pyridine. Compound Summary, CID 118704135. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
